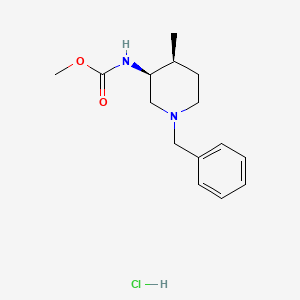![molecular formula C12H18N2O2 B1466698 1-[(3,5-Dimethoxyphenyl)methyl]azetidin-3-amine CAS No. 1492758-68-5](/img/structure/B1466698.png)
1-[(3,5-Dimethoxyphenyl)methyl]azetidin-3-amine
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1-[(3,5-Dimethoxyphenyl)methyl]azetidin-3-amine”, there are general methods for the synthesis of azetidine derivatives. For instance, one method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
Research has explored the synthesis of compounds related to 1-[(3,5-Dimethoxyphenyl)methyl]azetidin-3-amine, focusing on their potential pharmacological applications. Azetidines and azetidin-2-ones, similar in structure, have been synthesized and evaluated for various biological activities. These compounds are synthesized from acyclic precursors and are known for their reactions with electrophiles and nucleophiles, leading to the formation of useful amides, alkenes, and amines. Notably, azetidines have been utilized in the creation of cyclic products such as piperidines, pyrrolidines, and pyrroles, and their oxidation forms azetidin-3-ones. Azetidin-2-ones, in particular, are recognized for their applications in synthesizing β-amino acids and other heterocyclic compounds, demonstrating their versatility in drug development (Singh, D’hooghe, & Kimpe, 2008).
Antidepressant and Nootropic Activities
A study investigating Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone highlighted their potential as antidepressant and nootropic agents. The research focused on synthesizing these compounds and assessing their pharmacological activities in mice, revealing significant antidepressant and nootropic effects. This indicates the potential of the 2-azetidinone skeleton as a central nervous system (CNS) active agent, which can be further explored for developing potent and safe CNS active agents for therapeutic use (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antimicrobial and Antitubercular Activities
Another area of interest is the synthesis of azetidinone analogues for antimicrobial and antitubercular activities. A series of pyrimidine-azetidinone analogues were synthesized and evaluated against bacterial and fungal strains, as well as Mycobacterium tuberculosis. These studies contribute to the understanding of azetidinone derivatives’ role in combating infectious diseases, offering a foundation for designing new antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).
Anti-Inflammatory Activity
The anti-inflammatory potential of azetidin-2-one derivatives has also been explored. New derivatives synthesized through specific reactions demonstrated significant anti-inflammatory effects when tested, underscoring the therapeutic potential of these compounds in treating inflammation (Sharma, Maheshwari, & Bindal, 2013).
Propriétés
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-11-3-9(4-12(5-11)16-2)6-14-7-10(13)8-14/h3-5,10H,6-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOJMAFLPOKLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CC(C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol](/img/structure/B1466618.png)
![1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one](/img/structure/B1466619.png)


![1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466622.png)


![4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466625.png)

![3-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466629.png)
![N-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo [4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466631.png)

![n-Ethyl-n-[2-(4-piperidinyl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B1466637.png)
